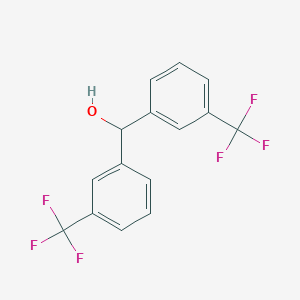

Bis(3-(trifluoromethyl)phenyl)methanol

Description

Bis(3-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₅H₁₀F₆O and a molecular weight of 320.23 g/mol . This compound features two 3-(trifluoromethyl)phenyl groups attached to a central methanol moiety. The trifluoromethyl (-CF₃) groups confer high electronegativity, lipophilicity, and chemical stability, making the compound valuable in pharmaceutical intermediates, agrochemicals, and materials science .

Synthesis typically involves Claisen-Schmidt condensation or ketone reduction. For example, Bis(3-(trifluoromethyl)phenyl)methanone (the ketone precursor) is reduced using agents like LiAlH₄ or catalytic hydrogenation . Advanced methods utilize KMnO₄ or NaOH in solvent systems such as dioxane or methanol under controlled temperatures .

Propriétés

IUPAC Name |

bis[3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKAKFGJTVATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371135 | |

| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-89-6 | |

| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1598-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The cornerstone of modern synthesis involves reacting 3,5-bis(trifluoromethyl)phenylmagnesium halide (Grignard reagent) with solid paraformaldehyde. This method bypasses gaseous formaldehyde, which is toxic and difficult to handle. The reaction proceeds via nucleophilic addition of the Grignard reagent to paraformaldehyde, followed by hydrolysis to yield the benzyl alcohol derivative.

Key stoichiometric considerations include:

-

Paraformaldehyde-to-Grignard ratio : Equimolar or slight excess (≤5%) of paraformaldehyde maximizes yield. Excess paraformaldehyde (>5%) paradoxically reduces yield due to side reactions.

-

Halide selection : Bromide derivatives (e.g., 3,5-bis(trifluoromethyl)-phenylmagnesium bromide) are preferred for their reactivity and stability.

Solvent Systems and Reaction Conditions

Optimal solvents are mixtures of aliphatic ethers and aromatic hydrocarbons:

Table 1: Representative Reaction Parameters from Patent US20070135662A1

| Parameter | Value |

|---|---|

| Grignard reagent | 3,5-bis(trifluoromethyl)phenyl MgBr |

| Solvent | THF + 1,3-bis(trifluoromethyl)benzene |

| Paraformaldehyde (mol) | 1.7933 (1.05 eq) |

| Reaction temperature | 45°C |

| Hydrolysis agent | 20% H₂SO₄ |

| Yield | 318.6 g (92.8% purity) |

Hydrolysis and Purification Strategies

Acidic Hydrolysis

Post-reaction hydrolysis employs mineral acids (H₂SO₄ or HCl) to protonate the intermediate alkoxide. The patent example utilizes 20% H₂SO₄, achieving phase separation and facilitating solvent removal.

Distillation and Crystallization

Crude product purification involves vacuum distillation (20 mbar), yielding >92% pure alcohol. Alternatively, crystallization from hexane or toluene is viable for lab-scale operations.

Industrial Scale-Up Considerations

Continuous Flow Reactors

Large-scale production benefits from continuous flow systems, ensuring consistent temperature control and reagent mixing. The patent highlights 5 L flask setups with mechanical agitation and controlled reagent dosing.

Solvent Recycling

THF and 1,3-bis(trifluoromethyl)benzene are recoverable via distillation, reducing costs and environmental impact.

Comparative Analysis with Traditional Methods

Gaseous Formaldehyde vs. Paraformaldehyde

Historically, gaseous formaldehyde (from paraformaldehyde decomposition) was used, but yields plateaued at 40–50% due to inefficient gas-liquid phase mixing. The paraformaldehyde method achieves >90% yields with safer handling.

Table 2: Method Comparison

| Parameter | Gaseous Formaldehyde (U.S. Pat. No. 3,625,970) | Paraformaldehyde (US20070135662A1) |

|---|---|---|

| Yield | 40–50% | >90% |

| Toxicity Risk | High (formaldehyde gas) | Low (solid paraformaldehyde) |

| Solvent System | Diethyl ether | THF + aromatic hydrocarbons |

| Scalability | Limited by gas handling | Industrial-friendly |

Alternative Synthetic Routes

Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde

While not detailed in the cited patents, aldehyde reduction using NaBH₄ or LiAlH₄ is theorized. However, this route is less efficient due to aldehyde precursor costs and side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : Bis(3-(trifluoromethyl)phenyl)methanol can undergo oxidation to form Bis(3-(trifluoromethyl)phenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

-

Reduction: : The compound can be reduced back to its corresponding alcohol using reducing agents like NaBH4 or LiAlH4.

-

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting the hydroxyl group to a halide using thionyl chloride (SOCl2).

Major Products

Oxidation: Bis(3-(trifluoromethyl)phenyl)ketone

Reduction: this compound

Substitution: Bis(3-(trifluoromethyl)phenyl)methyl chloride

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

Bis(3-(trifluoromethyl)phenyl)methanol serves as a valuable precursor in the synthesis of more complex organic compounds. The presence of the hydroxyl group allows for further chemical modifications, making it suitable for creating derivatives that can be used in pharmaceuticals and agrochemicals. The trifluoromethyl groups enhance the compound's electron-withdrawing properties, affecting its reactivity and selectivity in various reactions.

Reactions Involving this compound

The compound can participate in several chemical transformations, including:

- Esterification: Reacting with carboxylic acids to form esters.

- Ether Formation: Reacting with alcohols to produce ethers.

- Halogenation: Undergoing halogenation to yield halogenated derivatives.

These functionalized derivatives can further serve as intermediates in the synthesis of pharmaceuticals and advanced materials .

Medicinal Chemistry

Enhancing Drug Properties

The trifluoromethyl groups in this compound can improve the lipophilicity and metabolic stability of drug candidates. This characteristic is particularly beneficial for developing compounds with enhanced bioavailability and therapeutic efficacy. Research is ongoing to explore the specific biological activities of this compound and its derivatives, indicating potential applications in drug design .

Case Studies

- Schreiner's Thiourea Catalyst: The compound has been utilized in developing organocatalysts, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This catalyst has been shown to promote various organic transformations through hydrogen bonding interactions, showcasing the utility of the trifluoromethyl motif in catalysis .

Materials Science

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in materials science. Its ability to undergo selective functionalization allows for the design of polymers and other materials with tailored properties. The compound's stability under various conditions further enhances its potential utility.

Mécanisme D'action

The mechanism by which Bis(3-(trifluoromethyl)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Structural Analogues

Key Compounds:

Structural Insights :

- Positional Isomerism: this compound and 3,4'-Bis(trifluoromethyl)benzhydrol share the same molecular formula but differ in substituent positions (3,3′ vs. 3,4′), impacting steric effects and reactivity .

- Biphenyl vs. Single-Ring Systems: The biphenyl derivative ([3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol) exhibits extended conjugation, altering electronic properties compared to single-ring analogues .

- Fluorination Degree: (3,5-Bis(trifluoromethyl)phenyl)methanol has fewer aromatic rings but higher -CF₃ density per ring, enhancing electronegativity .

Physical and Chemical Properties

Comparative Data:

Key Observations :

- Solubility: this compound dissolves readily in methanol and ethanol, unlike Triphenylmethanol, which is water-insoluble due to nonpolar aromatic rings .

- Thermal Stability: The -CF₃ groups in fluorinated derivatives enhance thermal stability compared to Triphenylmethanol, which decomposes at high temperatures .

This compound:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antiviral agents due to its electron-withdrawing properties .

- Materials Science : Incorporated into liquid crystals and polymers for improved dielectric properties .

3,4'-Bis(trifluoromethyl)benzhydrol:

Triphenylmethanol:

- Classic Reagent : Employed in Friedel-Crafts alkylation and as a precursor to triphenylmethyl radicals .

Regulatory Status :

- This compound lacks GHS classification, while Triphenylmethanol is regulated under CAS 76-84-6 with explicit handling protocols .

Activité Biologique

Introduction

Bis(3-(trifluoromethyl)phenyl)methanol, also known as (3,5-bis(trifluoromethyl)phenyl)(phenyl)methanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C16H14F6O

- Molecular Weight : 320.23 Da

- Structure : The compound features two trifluoromethyl groups attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.

Target of Action

This compound and its derivatives have been studied for their interactions with various biological targets. Similar compounds have shown the ability to stabilize transition states in biochemical reactions through hydrogen bonding, which can enhance their reactivity in organic transformations.

Mode of Action

The compound is believed to exert its effects by modulating biochemical pathways involved in cell signaling and metabolism. For instance, it has been reported that derivatives of this compound can inhibit enzymes linked to cancer progression and inflammation .

Biochemical Pathways

Research indicates that bis(trifluoromethyl)phenyl compounds may influence several biochemical pathways, including those related to oxidative stress and cell proliferation. They have been implicated in the inhibition of dihydrotestosterone (DHT) production, which is significant in conditions like prostate cancer .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, derivatives have shown cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating significant potency .

Case Studies

- Anticancer Evaluation : In a study assessing the cytotoxic effects on MDA-MB-231 cells, several derivatives demonstrated IC50 values below 100 µM, indicating substantial anticancer activity while maintaining low toxicity against normal cells .

- DHT Inhibition : A derivative containing caffeic acid linked to this compound showed up to 46% inhibition of DHT production at 1 µM concentration in HaCaT cells, suggesting potential applications in treating androgen-dependent conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate absorption and distribution. The compound's lipophilicity due to the trifluoromethyl groups enhances its membrane permeability, which is beneficial for cellular uptake .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High due to lipophilicity |

| Metabolism | Primarily hepatic |

| Elimination Half-life | Not extensively studied |

Q & A

Basic Research Questions

What synthetic routes are effective for preparing Bis(3-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized?

This compound is typically synthesized via reduction of its ketone precursor, Bis(3-(trifluoromethyl)phenyl)methanone. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (5–10 bar) in methanol at 40–60°C . Alternative routes include hydride reductions (e.g., NaBH4 or LiAlH4) in anhydrous THF, though selectivity must be monitored due to potential over-reduction. Optimization involves adjusting catalyst loading (5–10 wt%), reaction time (4–24 hours), and solvent polarity to maximize yield (>80%) and purity (HPLC >98%) .

How can researchers characterize this compound to confirm structural integrity and purity?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the presence of the trifluoromethyl groups (δ ~ -62 ppm in ¹⁹F NMR) and hydroxyl proton (δ ~1.5–2.5 ppm, broad singlet in ¹H NMR) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 244.13 (C₉H₆F₆O⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Melting Point : Reported as 77–82°C for analogous trifluoromethyl-substituted benzyl alcohols .

What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

The trifluoromethyl groups deactivate the aromatic ring via meta-directing effects, reducing electrophilic substitution rates. However, the hydroxyl group can act as a weak nucleophile in esterification or etherification reactions. For example, Mitsunobu reactions with triphenylphosphine/DIAD enable stereoselective coupling to chiral centers . Kinetic studies show reaction rates are 3–5× slower compared to non-fluorinated analogs due to steric and electronic effects .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (50–90%) arise from:

- Catalyst Deactivation : Pd/C may lose activity if exposed to moisture; pre-drying catalysts at 120°C improves efficiency .

- By-Product Formation : Over-reduction to diarylmethanes occurs with excess H₂ pressure; controlled hydrogenation (5 bar, 4 hours) minimizes this .

- Purification Challenges : Column chromatography (silica gel, hexane/EtOAc 4:1) is required to separate diastereomers or hydroxylated by-products .

How is this compound utilized as an intermediate in pharmaceutical synthesis?

This compound is a key precursor in synthesizing Aprepitant (antiemetic drug) intermediates. For example, it undergoes stereoselective coupling with morpholine derivatives via Mitsunobu conditions to form chiral ethers, followed by sulfonation to yield bioactive salts . Its trifluoromethyl groups enhance metabolic stability and binding affinity in target receptors .

What strategies mitigate stability issues during long-term storage of this compound?

- Inert Packaging : Store under argon in amber glass vials to prevent UV degradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Moisture Control : Use molecular sieves (3Å) in storage containers to maintain <1% humidity .

How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (AutoDock Vina) model interactions with enzymes like cytochrome P450, showing enhanced binding via CF₃···π interactions . These models guide structural modifications for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.